![molecular formula C20H20N4O B2381248 2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole CAS No. 921550-41-6](/img/structure/B2381248.png)
2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
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Description
2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that has a unique chemical structure, which makes it an interesting molecule to study.
Scientific Research Applications
- Researchers have explored the pharmacophore space of pyrrolidine derivatives (which include oxadiazoles) due to their sp³-hybridization, stereochemistry, and non-planarity. These features contribute to drug selectivity and three-dimensional coverage .
- The pyrrolidine ring system has been investigated for its antidepressant potential. By modifying the substituents, scientists can fine-tune the biological activity of compounds containing this scaffold .
- Fluorinated organic chemicals, including pyrrolidine derivatives, play a crucial role in the crop protection industry. Over 50% of pesticides launched in the last two decades have incorporated fluorine atoms .
- The pyridine moiety in this compound can serve as a ligand in catalytic reactions. For instance, mesitylcopper complexes have been effective catalysts for enantioselective production of C–S bonds .
Medicinal Chemistry and Drug Discovery
Antidepressant Properties
Crop Protection and Pesticides
Catalysis and C–S Bond Formation
properties
IUPAC Name |
2-butyl-5-[1-(pyridin-2-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-2-3-11-19-22-23-20(25-19)18-13-15-8-4-5-10-17(15)24(18)14-16-9-6-7-12-21-16/h4-10,12-13H,2-3,11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZCVCREBCFBBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-5-(1-(pyridin-2-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole |
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